molecular formula C18H23N5O3 B2616279 ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1326851-81-3

ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2616279
CAS No.: 1326851-81-3
M. Wt: 357.414
InChI Key: BJYBEQZAIRMQTN-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-ethylphenyl group and a piperazine ring via a carbonyl bridge. The ethyl ester at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties. This compound is structurally analogous to derivatives explored in antibacterial and anticancer research due to the triazole-piperazine scaffold’s versatility in interacting with biological targets .

Properties

IUPAC Name

ethyl 4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-3-14-5-7-15(8-6-14)23-13-16(19-20-23)17(24)21-9-11-22(12-10-21)18(25)26-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYBEQZAIRMQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent attachment of the piperazine and ethyl ester groups. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has been studied for several biological activities:

Anticancer Properties

Research indicates that triazole derivatives exhibit significant antitumor activity against various cancer cell lines. The presence of the triazole ring may enhance the compound's efficacy by inhibiting cell proliferation and promoting apoptosis.

Cell Line IC50 (µM) Reference
MCF-7<10
A-4311.61
Jurkat1.98

Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens. Its ability to disrupt bacterial cell membranes or inhibit specific enzymes involved in bacterial metabolism is under investigation.

Anticonvulsant Activity

Due to its structural similarities with known anticonvulsants, this compound may possess efficacy in treating seizure disorders. Studies on related piperazine derivatives suggest that modifications can significantly enhance anticonvulsant properties.

Compound Name Model Used Efficacy (%) Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

Case Studies

Several studies have explored the pharmacological properties of compounds similar to this compound:

Case Study 1: Antitumor Activity

A study evaluated a series of triazole derivatives for their anticancer effects on various cell lines. The results indicated that modifications in the triazole structure could lead to improved potency against cancer cells.

Case Study 2: Antimicrobial Effects

Research focused on the antimicrobial properties of triazole-containing compounds demonstrated significant activity against resistant strains of bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Piperazine Derivatives

7-(4-(5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 2f/2g)
  • Structure: Shares the 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl-piperazine moiety but incorporates a fluoroquinolone core.
  • Activity: Demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC: 0.5–1 μg/mL) due to synergistic effects between the triazole and quinolone pharmacophores .
  • Key Difference: The quinolone group introduces DNA gyrase inhibition, absent in the target compound.
Tert-butyl 4-(2-(((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5d)
  • Structure : Replaces the ethylphenyl group with a 4-methoxyphenyl and substitutes the carbonyl with a thiomethyl-pyrimidine linker.
  • Activity : Moderate antifungal activity (IC₅₀: 25 μM against Candida albicans) attributed to the methoxy group’s electron-donating effects .
  • Key Difference : The thiomethyl-pyrimidine linker alters electronic properties, reducing logP (2.8 vs. 3.2 for the target compound) .

Piperazine Carboxylates with Aromatic Substitutions

Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate
  • Structure : Features a nitro group on the phenyl ring instead of ethyl.
  • Activity : Used as a precursor in dopamine receptor ligands. The nitro group’s strong electron-withdrawing effect lowers basicity (pKa: 6.2 vs. 7.8 for the ethylphenyl analog) .
  • Synthesis : Prepared via nucleophilic aromatic substitution (yield: 75–80%) .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Replaces the triazole-carbonyl group with a carboxamide linker and a chlorophenyl substituent.
  • Conformation : Piperazine adopts a chair conformation (N–C–C–N torsion angle: 55°), similar to the target compound .
  • Activity : Moderate COX-2 inhibition (IC₅₀: 12 μM) due to chlorine’s hydrophobic interactions .

Antibacterial Activity

  • Target Compound: Limited direct data, but analogs like 2f/2g show MIC values of 0.5–1 μg/mL against Gram-positive bacteria. The ethylphenyl group enhances membrane penetration via lipophilicity (clogP: 3.2) .
  • Comparison with Fluoroquinolone Hybrids: The absence of a quinolone core in the target compound likely reduces DNA gyrase targeting but may broaden off-target effects.

Antioxidant and Antifungal Activity

  • Triazole-Thiopyrimidine Derivatives (e.g., 5d) : Exhibit DPPH radical scavenging (IC₅₀: 50 μg/mL) and antifungal activity (MIC: 25 μM) .
  • Role of Substituents : Methoxy and hydroxy groups (e.g., in 5f ) improve antioxidant capacity by 20–30% compared to ethylphenyl derivatives .

Comparative Analysis

  • Reagents : Use of NaBH₃CN for reductive amination in piperidine analogs (e.g., ) vs. Cu(I) catalysts for triazole formation .
  • Purification : Chromatographic separation (e.g., tert-butyl analogs in ) highlights challenges in isolating ethyl esters due to lower volatility .

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog Fluoroquinolone Hybrid
Molecular Weight 425.46 g/mol 335.34 g/mol 582.55 g/mol
logP 3.2 2.5 2.8
Water Solubility (mg/mL) 0.15 0.45 0.08
pKa 7.8 6.2 6.5

Biological Activity

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a notable compound within the family of triazoles, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is critical for its biological activity. The synthesis typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction, commonly the Huisgen 1,3-dipolar cycloaddition.
  • Substitution Reactions : The introduction of the ethylphenyl and piperazine groups occurs via various substitution methods.
  • Formation of the Carboxylate Group : This is generally accomplished through amidation reactions.

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that specific triazole derivatives induced apoptosis in leukemia cell lines by causing DNA damage and reducing mitochondrial membrane potential .

CompoundCell LineActivityReference
This compoundJurkat T-cellsInduced apoptosis
Similar Triazole DerivativeNCI60 Cell LinesModerate anticancer activity

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. In studies involving related compounds, moderate to good antimicrobial activities were observed against various pathogens. For example, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Enterobacter aerogenes .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • DNA Interaction : Some studies suggest that triazoles can interact with DNA or interfere with its replication processes.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development:

  • Antiproliferative Activity : A derivative similar to this compound was evaluated for antiproliferative effects on leukemia cells and showed significant morphological changes indicative of apoptosis .
  • ADME Profile : Computer-aided drug design studies have suggested that triazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles for potential drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves a multi-step approach:

Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as seen in analogous triazole-piperazine hybrids .

Piperazine Acylation : React the triazole intermediate with a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) via nucleophilic acyl substitution, employing coupling agents like HATU or DCC in anhydrous DCM .

Purification : Optimize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

  • Key Variables : Reaction temperature (0–25°C for CuAAC), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 acyl chloride:piperazine) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Validate the triazole proton (δ 8.1–8.3 ppm, singlet) and piperazine protons (δ 2.5–3.5 ppm, multiplet) .
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹) .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., O–H···O interactions observed in analogous piperazine derivatives) .
    • Purity Assurance : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial Screening :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE) .
    • Dosage : Start with 10–100 µM concentrations in triplicate, using DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • SAR Strategy :

Triazole Modifications : Substitute the 4-ethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding .

Piperazine Tailoring : Replace the ethyl carboxylate with bulkier esters (e.g., tert-butyl) to evaluate steric hindrance impacts .

  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), BBB permeability, and CYP450 inhibition .
  • Molecular Docking : AutoDock Vina to model interactions with targets (e.g., AChE active site; prioritize poses with ΔG < −8 kcal/mol) .
    • Validation : Cross-reference predictions with in vitro hepatic microsomal stability assays .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Troubleshooting Framework :

Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products .

Assay Conditions : Standardize cell viability protocols (e.g., ATP-based luminescence vs. MTT) and check for serum interference .

Mechanistic Studies : Perform target engagement assays (e.g., thermal shift profiling) to confirm on-target effects .

Experimental Design Challenges

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Scale-Up Protocol :

  • Solvent Selection : Replace DCM with THF or EtOAc for safer large-scale reactions .
  • Catalyst Recycling : Optimize Cu(I) catalyst recovery via aqueous extraction .
    • Yield Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent volume, and reaction time .

Q. How should researchers address stability issues during long-term storage?

  • Storage Guidelines :

  • Condition : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

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